1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an oxolane ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrimidine derivative with an oxolane precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[(2R,5R)-4-Azidooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound has a similar structure but includes an azidooxy group, which may confer different biological activities.
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound differs in the stereochemistry of the oxolane ring, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,7-8,13H,2-3H2,1H3,(H,11,14,15)/t7?,8-/m1/s1 |
InChI Key |
GHLYSDYPUZQXIN-BRFYHDHCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC(C(=C)O2)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(=C)O2)O |
Origin of Product |
United States |
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